molecular formula C20H21N3OS B2562874 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-53-4

4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2562874
CAS No.: 897454-53-4
M. Wt: 351.47
InChI Key: ZUOCTWWTMDPCDA-UHFFFAOYSA-N
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Description

4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a 4-methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Bond Formation: The final step involves the coupling of the thioether-imidazole intermediate with 4-methylbenzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions and purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its imidazole ring, which is known to interact with biological targets. It could be used in studies investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound might have applications in developing new pharmaceuticals.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules with specific functions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors it interacts with. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

The uniqueness of 4-methyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. The presence of both the imidazole ring and the thioether linkage provides a distinctive combination of properties that can be exploited in various applications.

This detailed overview highlights the potential and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

4-methyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)18-13-22-20(23-18)25-12-11-21-19(24)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCTWWTMDPCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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